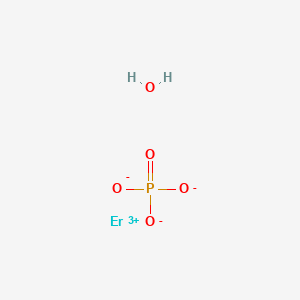
Erbium(III) phosphate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erbium(III) phosphate hydrate is a chemical compound with the formula ErPO4 · xH2O . It is a crystalline material known for its diverse applications in various industries .
Molecular Structure Analysis
The molecular structure of Erbium(III) phosphate hydrate consists of a first coordination sphere of 6-7 O atoms at 2.36(1) Å and a second one of 3 Cl atoms at 2.89(2) Å . The number of electrons in each of Erbium’s shells is [2, 8, 18, 30, 8, 2] and its electron configuration is [Xe]4f 12 6s 2 .Physical And Chemical Properties Analysis
Erbium(III) phosphate hydrate is a powder with a molecular weight of 278.9 (anhydrous basis) . Its exact mass is 278.894278 g/mol . The specific melting point, boiling point, density, and solubility in H2O are not available .Applications De Recherche Scientifique
Optical Applications
Erbium’s ions fluoresce in a bright pink color , making them highly useful for imaging and optical applications. This property can be exploited in a variety of fields, including medical imaging and telecommunications.
Fiber Optics
Erbium-doped fiber mode-locked lasers have garnered significant attention due to their numerous advantages, including low noise, high system integration, and cost-effectiveness . These lasers are used to create fiber combs, which have applications in various fields such as free-space two-way time–frequency transfer, low-noise microwave source generation, and gas molecule detection .
Mode-Locking Techniques
Erbium-doped fiber combs can be implemented using various mode-locking techniques, such as nonlinear polarization rotation (NPR), real saturable absorber (SA), and nonlinear amplifying loop mirror (NALM) . These techniques have different advantages and disadvantages, and the choice of technique can be tailored to the specific application.
Rare Earth Element Research
As a member of the lanthanide or rare earth series of elements , Erbium(III) Phosphate Hydrate can be used in research into the properties and applications of these elements.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
erbium(3+);phosphate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Er.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/q+3;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQXJPLNEUYGOX-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]P(=O)([O-])[O-].[Er+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ErH2O5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14242-01-4 |
Source


|
| Record name | Erbium(III) phosphate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














